molecular formula C19H22N2O2S B2548663 N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 670268-23-2

N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No.: B2548663
CAS No.: 670268-23-2
M. Wt: 342.46
InChI Key: HSZBONUUXFFUAT-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core substituted with a benzamide group at position 2 and a morpholinomethyl moiety at position 2. The morpholine group enhances solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(14-5-2-1-3-6-14)20-19-16(13-21-9-11-23-12-10-21)15-7-4-8-17(15)24-19/h1-3,5-6H,4,7-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZBONUUXFFUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2CN3CCOCC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation of Thiophene Derivatives

The cyclopenta[b]thiophen scaffold is constructed via Diels-Alder reactions or transition-metal-catalyzed cyclizations . Patent WO2015132799A2 describes a method where a thiophene precursor undergoes cyclization with a dienophile (e.g., maleic anhydride) under acidic conditions to form the bicyclic structure. For example:

  • Step 1 : React 3-cyanothiophene with cyclopentadiene in the presence of BF₃·Et₂O to yield 5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonitrile.
  • Step 2 : Halogenate the carbonitrile intermediate using N-iodosuccinimide (NIS) to introduce iodine at position 3.

Functionalization at Position 3

The morpholinomethyl group is introduced via Mitsunobu reaction or alkylation :

  • Mitsunobu Protocol :
    • Treat 3-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene with morpholinemethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF.
    • Yield: ~65–70% after column chromatography.
  • Alkylation Approach :
    • React 3-chloromethyl derivative with excess morpholine in DMF at 80°C.
    • Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Benzamide Coupling at Position 2

Amination of the Thiophen Ring

Position 2 is functionalized via Buchwald-Hartwig amination or nucleophilic aromatic substitution :

  • Buchwald-Hartwig Method :
    • Combine 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-(morpholinomethyl) with benzamide in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.
    • Isolate the product via filtration and recrystallization (ethanol/water).
  • Nucleophilic Substitution :
    • Heat 2-fluoro derivative with benzamide and K₂CO₃ in DMSO at 120°C for 24 hours.

Direct Acylation

Alternative routes employ Schotten-Baumann acylation :

  • React 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-(morpholinomethyl) with benzoyl chloride in a biphasic system (CH₂Cl₂/H₂O) using NaHCO₃ as a base.
  • Purify the crude product via preparative HPLC (C18 column, acetonitrile/water gradient).

Optimization of Reaction Conditions

Catalytic Systems for Coupling Reactions

Comparative studies from US9296732B2 highlight the efficacy of Pd-based catalysts :

Catalyst Ligand Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ Xantphos Toluene 110 78
PdCl₂(PPh₃)₂ BINAP DMF 100 65
Pd₂(dba)₃ SPhos Dioxane 90 82

Data adapted from US9296732B2.

Solvent and Base Effects

  • DMF and DMSO enhance solubility of polar intermediates but may lead to side reactions at high temperatures.
  • Cs₂CO₃ outperforms K₂CO₃ in deprotonating weakly acidic amines during coupling.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) effectively separates regioisomers.
  • Preparative HPLC : ACN/H₂O (70:30) with 0.1% TFA achieves >95% purity for final products.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H, Ar–H), 7.50 (t, J = 7.6 Hz, 1H, Ar–H), 3.75–3.70 (m, 4H, morpholine OCH₂), 2.60–2.55 (m, 4H, morpholine NCH₂).
  • HRMS : m/z calculated for C₂₀H₂₁N₂O₂S [M+H]⁺: 353.1324; found: 353.1326.

Challenges and Alternative Routes

Competitive Side Reactions

  • Overalkylation : Excess morpholine in alkylation steps leads to di-substituted byproducts. Mitigated by using 1.2 equiv of morpholine.
  • Oxidation of Thiophen : Air-sensitive intermediates require inert atmosphere handling.

Reductive Amination Pathway

An alternative route involves:

  • Condensing 3-formyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine with morpholine using NaBH₃CN in MeOH.
  • Subsequent acylation with benzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Cyclopenta[b]thiophene 2-Benzamide, 3-Morpholinomethyl Benzamide, Morpholine
T187 Cyclohepta[b]thiophene 2-Benzamide Benzamide
Compound 24 Cyclopenta[b]thiophene 2-Acetamide, 3-Cyano, 4-Sulfamoyl Cyano, Sulfamoyl
Compound 15a Cyclopenta[b]thiophene 2-Acetamide, 3-Cyano, 4-Phenylhydrazono Cyano, Hydrazone
2LG Cyclopenta[b]thiophene 2-Chlorobenzamide, 3-Cyano, 5-Diethylsulfamoyl Chloro, Cyano, Sulfamoyl

Key Observations :

  • Compound 24’s high potency against MCF7 highlights the importance of sulfamoyl and cyano groups in ATP-binding site interactions .

Physicochemical Properties

Table 3: Predicted Physicochemical Data

Compound Molecular Weight Density (g/cm³) LogP Solubility
Target Compound* ~375.5 1.3–1.4 2.8 Moderate (PBS)
Compound 15a 358.4 1.34 3.1 Low
2LG 446.0 1.4 4.0 Low
T187 328.4 1.2 2.5 Moderate

*Estimated based on analogs.

Analysis :

  • The morpholine group likely reduces LogP compared to sulfamoyl or chloro-substituted analogs, improving aqueous solubility .

Structure-Activity Relationship (SAR)

  • Benzamide Position : Critical for target binding; modifications here (e.g., fluorination in ) alter selectivity .
  • Morpholinomethyl vs. Cyano: Morpholine enhances solubility, while cyano groups stabilize π-π stacking in kinase binding pockets .
  • Ring Size : Cyclohepta analogs (e.g., T187) show distinct target profiles compared to cyclopenta derivatives, emphasizing ring size’s role in target specificity .

Biological Activity

N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H22N4O2S
  • Molecular Weight : 334.44 g/mol
  • CAS Number : 2174685-41-5

The structure includes a cyclopenta[b]thiophene moiety, which is known for its diverse biological activities, particularly in anticancer research.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Antiproliferative Activity : Compounds with thiophene structures have shown potent antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell growth with submicromolar GI50 values, indicating strong potential as anticancer agents .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic pathway. This was evidenced in studies where similar compounds led to early apoptosis in treated cells .
  • Cell Cycle Arrest : Mechanistic studies have revealed that these compounds can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating .

In Vitro Studies

In vitro evaluations of this compound have shown promising results:

  • Growth Inhibition : In a study involving various human cancer cell lines, this compound exhibited significant growth inhibition with GI50 values ranging from 1.06 to 6.51 μM across multiple cell lines including A549 (lung), OVACAR (ovarian), and CAKI (kidney) cell lines .
Cell LineGI50 (μM)
A5491.06
OVACAR-42.01
CAKI-10.69
T47D0.362

In Vivo Studies

In vivo studies further support the efficacy of this compound:

  • Tumor Growth Reduction : In murine models (CT26), treatment with related compounds led to a significant reduction in tumor growth compared to untreated controls, highlighting the potential for clinical applications .

Case Studies

Several case studies have documented the effects of thiophene derivatives similar to this compound:

  • Case Study 1 : A study evaluated a related benzamide derivative in a panel of 60 human cancer cell lines and reported over 80% growth inhibition in several lines, demonstrating broad-spectrum anticancer activity .
  • Case Study 2 : Another investigation focused on the compound's ability to inhibit tubulin polymerization, a key mechanism for disrupting mitotic processes in cancer cells .

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